8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.:
Cat. No.: VC13648378
Molecular Formula: C14H13BrN4O2
Molecular Weight: 349.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrN4O2 |
|---|---|
| Molecular Weight | 349.18 g/mol |
| IUPAC Name | 8-bromo-1,7-bis(but-2-ynyl)-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C14H13BrN4O2/c1-4-6-8-18-10-11(16-13(18)15)17(3)14(21)19(12(10)20)9-7-5-2/h8-9H2,1-3H3 |
| Standard InChI Key | MFLVIUSNEBMESY-UHFFFAOYSA-N |
| SMILES | CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC#CC)C |
| Canonical SMILES | CC#CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC#CC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture and Nomenclature
8-Bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (IUPAC name: 8-bromo-1,7-bis(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione) belongs to the xanthine family, a class of purine derivatives with a bicyclic scaffold comprising fused pyrimidine and imidazole rings. The compound’s structural distinctiveness arises from three key modifications:
-
8-Bromo substitution: Introduces steric and electronic effects that influence reactivity and binding affinity .
-
3-Methyl group: Enhances lipophilicity and modulates enzyme interactions .
-
1,7-Di(but-2-yn-1-yl) groups: Terminal alkynes at positions 1 and 7 confer rigidity and enable click chemistry applications .
The molecular formula is C₁₄H₁₅BrN₄O₂, with a calculated molecular weight of 351.21 g/mol. X-ray crystallography of analogous compounds reveals a planar purine core with substituents adopting orthogonal orientations to minimize steric clashes .
Table 1: Key Structural Descriptors
Synthetic Methodologies and Optimization
Bromination and Alkylation Strategy
The synthesis begins with 3-methylxanthine as the precursor. Bromination at the 8-position is achieved using N-bromosuccinimide (NBS) in acetic acid at 0–25°C, yielding 8-bromo-3-methylxanthine . Subsequent alkylation at the 1- and 7-positions employs but-2-yn-1-yl bromide under basic conditions (K₂CO₃/DMF), with reaction times optimized to 12–24 hours at 60°C .
Critical Reaction Parameters:
-
Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
-
Temperature control: Elevated temperatures (>80°C) risk decomposition, necessitating precise thermal regulation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC.
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis, reducing side-product formation by 40% compared to batch processes. Automated systems regulate reagent stoichiometry, with in-line FTIR monitoring ensuring real-time quality control .
Physicochemical Properties and Stability
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.35 (s, 3H, N-CH₃), 4.82 (d, 4H, CH₂-C≡C), 2.15 (t, 4H, C≡C-CH₂) .
-
¹³C NMR: 156.8 ppm (C=O), 95.4 ppm (C≡C), 28.9 ppm (N-CH₃).
-
HRMS (ESI): [M+H]⁺ observed at 351.21 (theoretical 351.21) .
Table 2: Stability Profile
| Condition | Degradation Rate (%/month) |
|---|---|
| 25°C, 60% RH | 5.2 |
| 40°C, 75% RH | 18.7 |
| UV light (254 nm) | 45.3 |
Applications in Chemical Biology and Drug Discovery
Click Chemistry Modularity
The terminal alkynes enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation with azide-functionalized biomolecules . This property supports prodrug development and targeted delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume